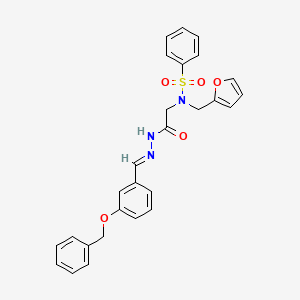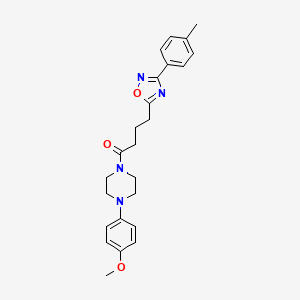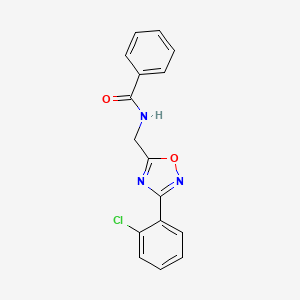
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as CPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPOP is a member of the oxadiazole family, which has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the programmed cell death process, and its activation leads to the cleavage of various cellular proteins, ultimately leading to cell death. Another proposed mechanism is that this compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. This prevents the cells from dividing and leads to cell death. Finally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This may be due to this compound's ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and exhibit antimicrobial and anti-inflammatory activity. Additionally, this compound has been shown to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapeutic agents. Additionally, this compound has been shown to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability. Additionally, the multi-step synthesis process required to produce this compound may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for the study of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic agent. Other areas of research include the investigation of this compound's antimicrobial and anti-inflammatory properties and the development of new derivatives of this compound with improved bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chlorobenzohydrazide-1-carboxylate, which is subsequently reacted with 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form this compound. The overall yield of this process is approximately 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In particular, this compound has been studied for its potential as a cancer therapeutic agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. Other studies have shown that this compound has antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Finally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)15-19-14(22-20-15)10-18-16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFOZRPDJVJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)


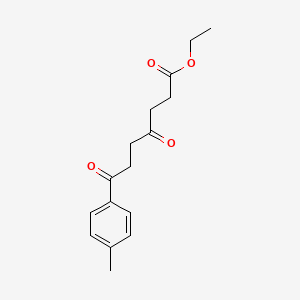
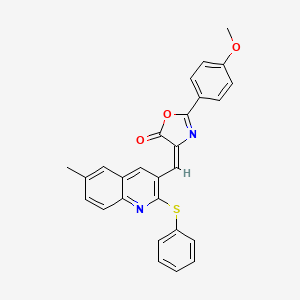

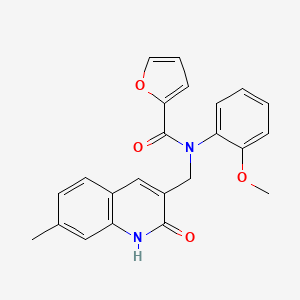
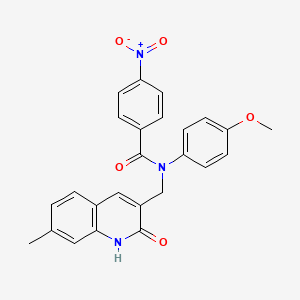
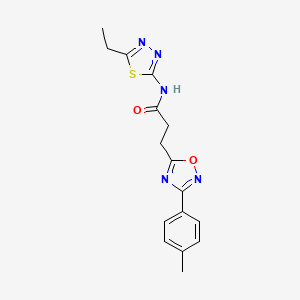
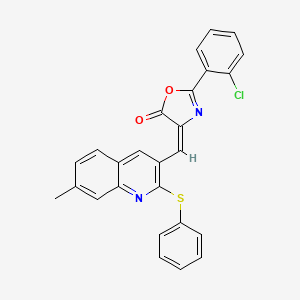
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
